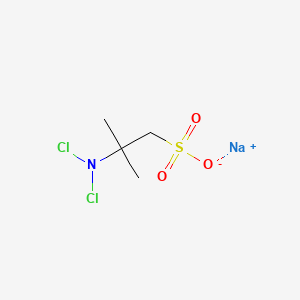
Auriclosene monosodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Auriclosene monosodium, also known as NVC-422, is a broad-spectrum, fast-acting topical anti-infective agent. It has been investigated for its potential in treating various microbial infections, including antibiotic-resistant microbes. This compound has been used in clinical trials for conditions such as bacterial conjunctivitis, impetigo, and asymptomatic bacteriuria .
Preparation Methods
The synthesis of auriclosene monosodium involves several steps. The primary synthetic route includes the reaction of 2,2-dimethylpropane-1-sulfonic acid with sodium hypochlorite to form the desired compound. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the monosodium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to obtain the final product .
Chemical Reactions Analysis
Auriclosene monosodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Auriclosene monosodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organosulfonic acids and their derivatives.
Biology: The compound is investigated for its antimicrobial properties, particularly against antibiotic-resistant bacteria.
Medicine: Clinical trials have explored its use in treating bacterial conjunctivitis, impetigo, and other infections.
Industry: This compound is used in the development of new antimicrobial agents and formulations for topical applications
Mechanism of Action
The mechanism of action of auriclosene monosodium involves its antimicrobial properties. It acts by disrupting the cell membranes of microbial pathogens, leading to cell lysis and death. The compound targets various molecular pathways involved in microbial survival, making it effective against a broad spectrum of bacteria .
Comparison with Similar Compounds
Auriclosene monosodium belongs to the class of organosulfonic acids. Similar compounds include:
N-chlorotaurine: Another antimicrobial agent with similar properties.
Sodium hypochlorite: A widely used disinfectant with broad-spectrum antimicrobial activity.
Chloramine-T: An antimicrobial agent used in various applications. This compound is unique due to its specific structure, which provides enhanced stability and efficacy compared to other similar compounds .
Properties
CAS No. |
1073913-47-9 |
|---|---|
Molecular Formula |
C4H8Cl2NNaO3S |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
sodium;2-(dichloroamino)-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C4H9Cl2NO3S.Na/c1-4(2,7(5)6)3-11(8,9)10;/h3H2,1-2H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
NMHCZZRJHKDTBE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CS(=O)(=O)[O-])N(Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















